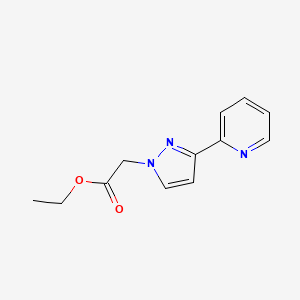![molecular formula C9H10N2 B14281869 1,6-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 138350-47-7](/img/structure/B14281869.png)
1,6-Dimethylpyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethylpyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition reactions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-dimethylpyrrolopyrazine with a nitrating mixture can yield nitration products .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reagents to facilitate the cyclization and annulation processes .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, phosphorus oxychloride for formylation, and various reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitrated, formylated, and substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
1,6-Dimethylpyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic materials and natural products.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethylpyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, topoisomerase II, and other enzymes involved in cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-Dimethylpyrrolo[1,2-a]pyrazine include:
- 1,3-Dimethylpyrrolo[1,2-a]pyrazine
- 1-Phenylpyrrolo[1,2-a]pyrazine
- 1-(2-Thienyl)pyrrolo[1,2-a]pyrazine
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 6 can affect the compound’s interaction with molecular targets and its overall stability.
Propiedades
Número CAS |
138350-47-7 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1,6-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-6H,1-2H3 |
Clave InChI |
TYRVVHGRQAPGLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2N1C=CN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)






![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)

![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
